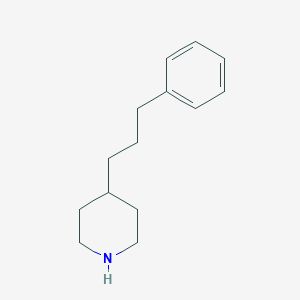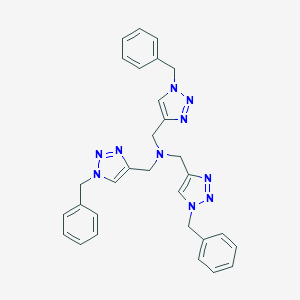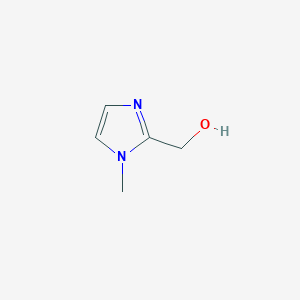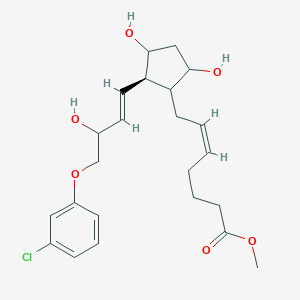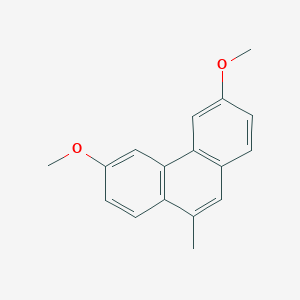
3,6-Dimethoxy-9-methylphenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dimethoxy-9-methylphenanthrene (DMMP) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a white crystalline solid that is soluble in organic solvents such as acetone, chloroform, and ether. DMMP has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic properties.
Mecanismo De Acción
The mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene is not fully understood. However, it has been suggested that 3,6-Dimethoxy-9-methylphenanthrene exerts its biological activities by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to interact with various cellular targets, including DNA, RNA, and proteins.
Efectos Bioquímicos Y Fisiológicos
3,6-Dimethoxy-9-methylphenanthrene has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various diseases. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,6-Dimethoxy-9-methylphenanthrene has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for long periods of time. However, 3,6-Dimethoxy-9-methylphenanthrene has some limitations for lab experiments. It is highly toxic and can cause skin irritation and respiratory problems. It also has low solubility in water, which can limit its use in certain experimental protocols.
Direcciones Futuras
There are several future directions for the study of 3,6-Dimethoxy-9-methylphenanthrene. One direction is to investigate the potential of 3,6-Dimethoxy-9-methylphenanthrene as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative diseases. Another direction is to investigate the mechanism of action of 3,6-Dimethoxy-9-methylphenanthrene in more detail, including its interactions with cellular targets and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration of 3,6-Dimethoxy-9-methylphenanthrene for therapeutic use. Finally, the development of new synthetic methods for 3,6-Dimethoxy-9-methylphenanthrene could facilitate its use in a wider range of experimental protocols.
Métodos De Síntesis
3,6-Dimethoxy-9-methylphenanthrene can be synthesized by several methods, including the Friedel-Crafts reaction, the Perkin reaction, and the Suzuki coupling reaction. The Friedel-Crafts reaction involves the reaction of 2,6-dimethoxytoluene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. The Perkin reaction involves the condensation of 2,6-dimethoxytoluene with benzaldehyde in the presence of an acid catalyst such as sulfuric acid. The Suzuki coupling reaction involves the reaction of 2,6-dimethoxytoluene with a boronic acid derivative in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
3,6-Dimethoxy-9-methylphenanthrene has been extensively studied for its biological activities. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. 3,6-Dimethoxy-9-methylphenanthrene has also been shown to possess anti-tumor properties by inducing cell cycle arrest and apoptosis in cancer cells. In addition, 3,6-Dimethoxy-9-methylphenanthrene has been shown to possess anti-diabetic properties by improving insulin sensitivity and reducing blood glucose levels.
Propiedades
Número CAS |
15638-09-2 |
|---|---|
Nombre del producto |
3,6-Dimethoxy-9-methylphenanthrene |
Fórmula molecular |
C17H16O2 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3,6-dimethoxy-9-methylphenanthrene |
InChI |
InChI=1S/C17H16O2/c1-11-8-12-4-5-13(18-2)9-16(12)17-10-14(19-3)6-7-15(11)17/h4-10H,1-3H3 |
Clave InChI |
XQMMQYBWOJHTNC-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
SMILES canónico |
CC1=CC2=C(C=C(C=C2)OC)C3=C1C=CC(=C3)OC |
Sinónimos |
3,6-Dimethoxy-9-methylphenanthrene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Z)-4-chloro-1-[4-(2-hydroxyethoxy)phenyl]-2-phenylbut-1-enyl]phenol](/img/structure/B106303.png)
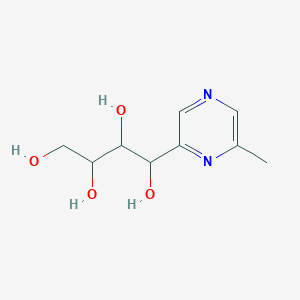
![1H-Pyrazolo[3,4-b]quinoxalin-3-amine](/img/structure/B106313.png)
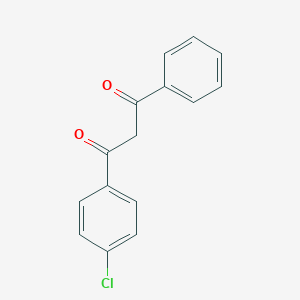
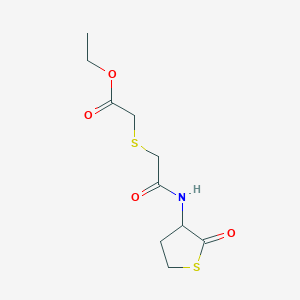
![Trimethyl (1S,2S,3R,4R,8R,9R,12S)-12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylate](/img/structure/B106323.png)
![2,2-Dimethyl-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B106331.png)
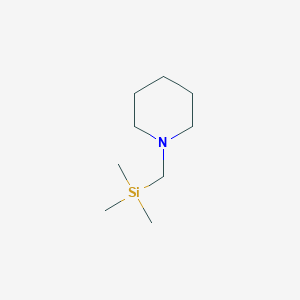
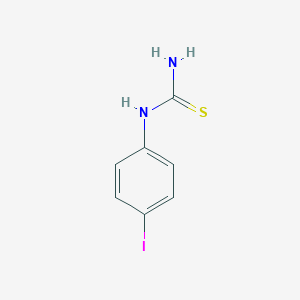
![Zinc, bis[O,O-bis(2-ethylhexyl) phosphorodithioato-kappaS,kappaS']-, (T-4)-](/img/structure/B106335.png)
